
2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the class of dihydroquinolines, which are characterized by a partially saturated quinoline ring. The presence of trifluoromethyl and trimethyl groups in its structure imparts distinct physicochemical properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions: 2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated quinoline rings.
Substitution: The trifluoromethyl and trimethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated quinoline compounds.
科学研究应用
2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the trifluoromethyl group, resulting in different chemical properties.
7-(Trifluoromethyl)-1,2-dihydroquinoline: Lacks the trimethyl groups, affecting its reactivity and applications.
Uniqueness: The presence of both trifluoromethyl and trimethyl groups in 2,2,4-Trimethyl-7-(trifluoromethyl)-1,2-dihydroquinoline imparts unique physicochemical properties, making it distinct from similar compounds. These properties include enhanced stability, reactivity, and potential biological activity.
属性
分子式 |
C13H14F3N |
|---|---|
分子量 |
241.25 g/mol |
IUPAC 名称 |
2,2,4-trimethyl-7-(trifluoromethyl)-1H-quinoline |
InChI |
InChI=1S/C13H14F3N/c1-8-7-12(2,3)17-11-6-9(13(14,15)16)4-5-10(8)11/h4-7,17H,1-3H3 |
InChI 键 |
DYILTNAOXLSDBW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(NC2=C1C=CC(=C2)C(F)(F)F)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


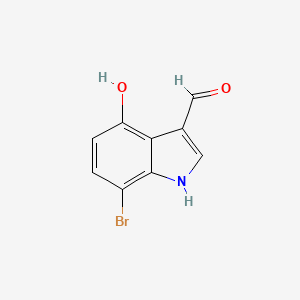

![6-Hydroxy-2-phenyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11868336.png)
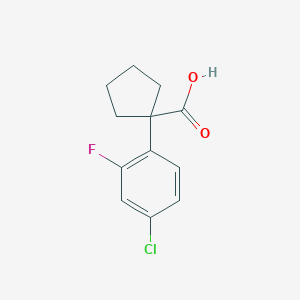

![[3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid](/img/structure/B11868348.png)
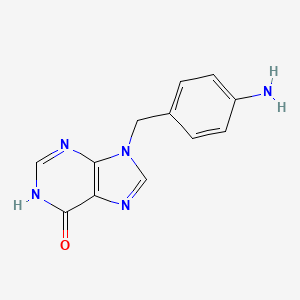
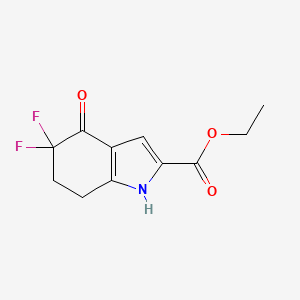
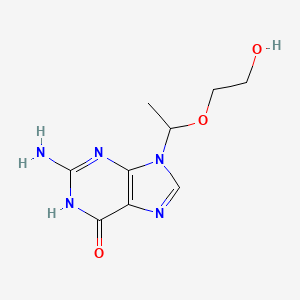
![5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine](/img/structure/B11868382.png)

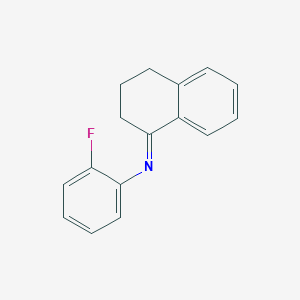
![5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B11868403.png)
![5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11868417.png)
